
N-Methoxysuccinyl-Ala-Ala-Pro-Val
Overview
Description
N-Methoxysuccinyl-Ala-Ala-Pro-Val (NMSV) is an important amino acid derivative that has been widely studied in recent years due to its potential applications in a variety of scientific fields. This amino acid derivative is a synthetic analog of the naturally occurring amino acid L-valine and has been shown to be an effective inhibitor of proteases and other enzymes. NMSV has been used in a variety of laboratory experiments, and its potential applications in research, drug development, and medical treatments are being explored. In
Scientific Research Applications
Crystallizing Human Neutrophil Elastase : It has been used for crystallizing human neutrophil elastase and solving its tertiary structure, providing insights into the molecular details of this enzyme (Williams et al., 1987).
Inhibitor of Various Elastases : It acts as a potent inhibitor for porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G, making it significant in studies related to inflammation and other diseases (Peet et al., 1990).
Studying Hypoxia-Inducible Transcription Factors : It is used in researching the role of amino acid substitutions in the hydroxylation of hypoxia-inducible transcription factors, important for understanding cellular responses to oxygen levels (Li et al., 2004).
Molecular Probe in Protein N-Glycosylation : The compound is used as a molecular probe to understand the structural requirements of N-glycosylation of proteins, crucial for protein folding and stability (Bause, 1983).
Inhibitor of Proteinase K : It acts as a chemical inhibitor of proteinase K, making it valuable in studies of protein degradation and related processes (Wolf et al., 1994).
Improved Enzyme Inhibition Through Peptide Conjugation : When conjugated, it enhances enzyme inhibition significantly, demonstrating its utility in biochemistry and pharmacology (Lin et al., 1995).
Investigating Glycosylation Motifs : It has been identified as one of the glycosylation motifs that direct arabinogalactan polysaccharide addition to arabinogalactan-rich glycoproteins, essential in plant physiology (Tan et al., 2003).
Mechanism of Action
Target of Action
N-Methoxysuccinyl-Ala-Ala-Pro-Val (MeOSuc-AAPV) primarily targets human leukocyte elastase (HLE) . HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes . It plays a significant role in inflammation and tissue degradation .
Mode of Action
MeOSuc-AAPV acts as a substrate for HLE . The elastase-like protease cleaves MeOSuc-AAPV, which is crucial for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .
Biochemical Pathways
The hydrolysis of MeOSuc-AAPV by HLE affects the biochemical pathway involving the synthesis of PAF . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It is also involved in changes to vascular permeability.
Result of Action
The hydrolysis of MeOSuc-AAPV by HLE leads to the release of 4-nitroaniline . This release increases the absorbance, which is usually measured at 400 nm or higher wavelengths . The enzymatic activity of HLE, as a result of interacting with MeOSuc-AAPV, has been used to measure neutrophil elastase activity in various biological samples .
Action Environment
The action of MeOSuc-AAPV is influenced by environmental factors such as the solvent used for its dissolution. . These solvents can affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by the presence of other proteins or molecules in the environment, such as TNF-α and IL-1α, which induce the synthesis of PAF .
Safety and Hazards
When handling “N-Methoxysuccinyl-Ala-Ala-Pro-Val”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
N-Methoxysuccinyl-Ala-Ala-Pro-Val interacts with human leukocyte elastase (HLE), a serine proteinase . This peptide is selectively hydrolyzed by HLE and other elastases of different species and cells . The cleavage of this compound by an elastase-like protease is critical for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .
Cellular Effects
The hydrolysis of this compound by elastase-like proteases plays a crucial role in cellular processes. It is involved in the synthesis of PAF, a potent lipid mediator that has diverse physiological and pathological actions, particularly in inflammation and immunity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with elastase-like proteases. The cleavage of this compound is a key step in the synthesis of PAF induced by TNF-α and IL-1α . This process involves binding interactions with these enzymes, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The rate of enzymatic hydrolysis of this substrate is followed by the increase in absorbance due to the release of 4-nitroaniline . The absorbance is routinely measured at 400 nm or higher .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of PAF . This process involves the action of elastase-like proteases and is induced by TNF-α and IL-1α .
properties
IUPAC Name |
2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYKVGBBBLUSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401255 | |
| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107441-48-5 | |
| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of N-Methoxysuccinyl-Ala-Ala-Pro-Val?
A1: this compound is well-documented as a potent inhibitor of human neutrophil elastase (HNE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme plays a critical role in various inflammatory responses and its overactivity is linked to tissue damage in conditions like cystic fibrosis and rheumatoid arthritis.
Q2: How does this compound interact with HNE to exert its inhibitory effects?
A2: While the exact binding mode requires further investigation, studies suggest that this compound acts as a competitive inhibitor of HNE. [] This means it competes with natural substrates for binding to the enzyme's active site, thereby hindering HNE's ability to break down proteins.
Q3: What are the downstream consequences of inhibiting HNE with this compound?
A3: Inhibiting HNE with this compound can have several downstream effects, particularly in the context of inflammatory responses. Some key observations include:
- Reduced Proteoglycan Degradation: this compound effectively protects cartilage proteoglycans from degradation by HNE, suggesting a potential role in managing conditions like rheumatoid arthritis. []
- Modulation of Cell Adhesion: Studies indicate that this compound, through its inhibition of HNE, can influence the expression of ICAM-1, a protein vital for cell adhesion. This modulation of ICAM-1 levels on leukocytes might impact immune responses in inflammatory lung diseases. [, ]
- Disruption of Cyclin E Processing: Research has shown that this compound disrupts the processing of cyclin E, a protein crucial for cell cycle regulation, in breast cancer cells. This effect is attributed to the compound's inhibition of elastase, suggesting a potential avenue for anticancer therapies. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula, they consistently refer to the compound as a "peptidic inhibitor" or a "tetrapeptide." [, , ] Based on its chemical name and assuming the standard structure of amino acids, its molecular formula can be deduced as C16H26N4O7. Its molecular weight is approximately 386.4 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research papers primarily focus on the biological activity and applications of this compound and do not include detailed spectroscopic characterization data.
Q6: Has the stability of this compound been assessed under various conditions?
A6: The provided literature does not delve into specific stability studies for this compound under varying conditions such as temperature, pH, or storage.
Q7: Are there any reported strategies for formulating this compound to improve its stability, solubility, or bioavailability?
A7: The research primarily employs this compound in in vitro settings, with limited focus on its formulation for in vivo delivery. One study investigates its conjugation to a DNA ligand to enhance its inhibitory potency against HNE, suggesting a potential approach for improving its efficacy. []
Q8: How is the activity of this compound typically measured in research?
A8: Several methods are employed to assess this compound's activity:
- Chromogenic Assays: The most frequently used method involves chromogenic substrates like this compound-p-nitroanilide. The degree of substrate cleavage by elastase, measured by changes in absorbance or fluorescence, is inversely proportional to the inhibitor's efficacy. [, , , , , , , , ]
- Elastin Degradation Assays: The ability of this compound to protect elastin from degradation is also used as a measure of its inhibitory potency. [, ]
- LC-MS Analysis: In a novel approach, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to directly quantify the substrates and products of elastase activity in the presence of this compound. [, ]
Q9: Are there established quality control and assurance measures for this compound?
A9: While the research highlights the use of this compound as a valuable tool in studying elastase, it doesn't provide specific details on standardized quality control protocols for the compound. This emphasizes the need for further research to establish reliable and consistent manufacturing and quality assurance practices, especially if the compound is to be considered for therapeutic applications.
Q10: What are the potential applications of this compound beyond basic research?
A10: While this compound is primarily utilized as a research tool to study elastase and its role in various biological processes, the research findings hint at its potential therapeutic applications:
- Inflammatory Diseases: Its ability to inhibit HNE, a key player in inflammatory responses, suggests potential in treating conditions like rheumatoid arthritis, cystic fibrosis, and acute lung injury. [, , ]
- Cancer Therapy: The finding that this compound disrupts cyclin E processing in breast cancer cells, leading to cell cycle arrest, warrants further investigation for its anticancer potential. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





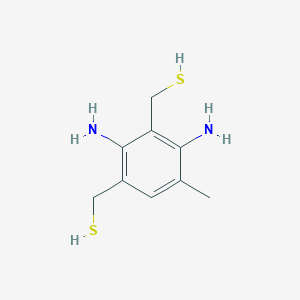
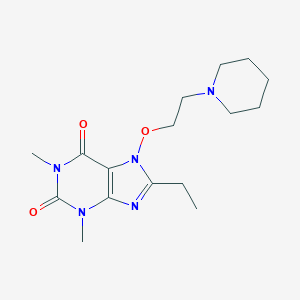

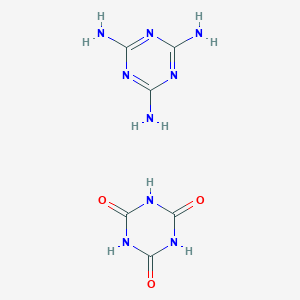

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
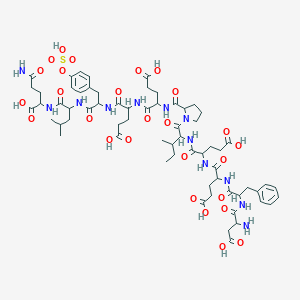
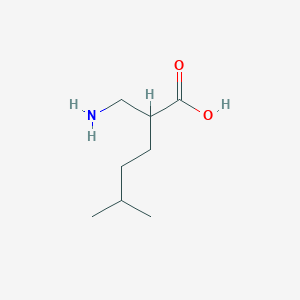
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)